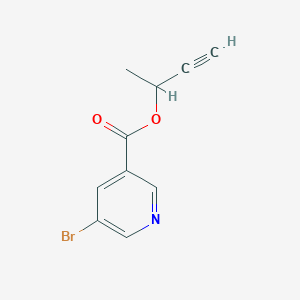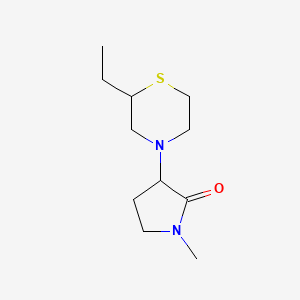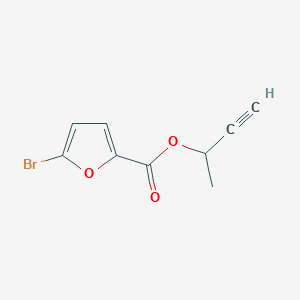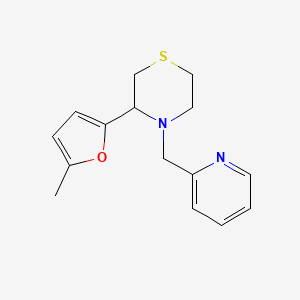
But-3-yn-2-yl 5-bromopyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
But-3-yn-2-yl 5-bromopyridine-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a derivative of pyridine, which is a heterocyclic organic compound that is widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Aplicaciones Científicas De Investigación
But-3-yn-2-yl 5-bromopyridine-3-carboxylate has been studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, this compound has shown promising results as a potential anticancer agent. Studies have shown that it can induce apoptosis in cancer cells by inhibiting the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Additionally, But-3-yn-2-yl 5-bromopyridine-3-carboxylate has been studied for its potential use as a fluorescent probe for detecting reactive oxygen species (ROS) in biological systems. This compound has a unique fluorescence property that allows it to selectively detect ROS in cells and tissues.
Mecanismo De Acción
The mechanism of action of But-3-yn-2-yl 5-bromopyridine-3-carboxylate involves its interaction with specific biological targets, such as HDACs and ROS. In the case of HDAC inhibition, this compound binds to the active site of HDAC enzymes and prevents them from deacetylating histone proteins. This leads to the accumulation of acetylated histones, which can alter the expression of genes involved in cell growth and survival. In the case of ROS detection, But-3-yn-2-yl 5-bromopyridine-3-carboxylate undergoes a specific chemical reaction with ROS, which results in the emission of fluorescence. This property allows for the selective detection of ROS in biological systems.
Biochemical and Physiological Effects
The biochemical and physiological effects of But-3-yn-2-yl 5-bromopyridine-3-carboxylate are dependent on its specific application. In the case of HDAC inhibition, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, it has been shown to have anti-inflammatory effects in certain disease models. In the case of ROS detection, But-3-yn-2-yl 5-bromopyridine-3-carboxylate has been used to study the role of ROS in various biological processes, such as aging, neurodegenerative diseases, and cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using But-3-yn-2-yl 5-bromopyridine-3-carboxylate in lab experiments include its unique properties, such as its fluorescence property and HDAC inhibition activity. These properties allow for the selective detection of ROS and the induction of apoptosis in cancer cells, respectively. Additionally, the synthesis method for this compound has been optimized to achieve high yields and purity. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the study of But-3-yn-2-yl 5-bromopyridine-3-carboxylate. In the field of medicinal chemistry, there is a need for further studies to optimize the structure-activity relationship of this compound and to develop more potent HDAC inhibitors. Additionally, there is a need for further studies to fully understand the mechanism of action of this compound and its potential side effects. In the field of ROS detection, there is a need for further studies to develop more selective and sensitive fluorescent probes for detecting ROS in biological systems. Overall, the study of But-3-yn-2-yl 5-bromopyridine-3-carboxylate has the potential to lead to the development of new therapies and diagnostic tools for various diseases.
Métodos De Síntesis
The synthesis of But-3-yn-2-yl 5-bromopyridine-3-carboxylate involves the reaction of 5-bromopyridine-3-carboxylic acid with propargyl alcohol in the presence of a dehydrating agent, such as thionyl chloride. The resulting intermediate is then treated with sodium hydride and 1,2-dibromoethane to yield the final product. This synthesis method has been optimized to achieve high yields and purity of the compound.
Propiedades
IUPAC Name |
but-3-yn-2-yl 5-bromopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-3-7(2)14-10(13)8-4-9(11)6-12-5-8/h1,4-7H,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYYSDQWGXNWCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)OC(=O)C1=CC(=CN=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
But-3-yn-2-yl 5-bromopyridine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-[1-(3-Methylphenyl)ethyl]piperidin-4-yl]pyrrolidin-2-one](/img/structure/B7586300.png)



![1-[4-[1-(3-Methylphenyl)ethyl]piperazin-1-yl]propan-1-one](/img/structure/B7586338.png)
![2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide](/img/structure/B7586348.png)
![2-[2-(2,4-Dimethylphenyl)morpholin-4-yl]acetamide](/img/structure/B7586356.png)
![N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-[5-methyl-2-(2-methylphenyl)morpholin-4-yl]acetamide](/img/structure/B7586363.png)

![2-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7586372.png)

![1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B7586381.png)
